molecular formula C4H7Br3 B1584313 2,2,3-Tribromobutane CAS No. 62127-47-3

2,2,3-Tribromobutane

Cat. No.: B1584313
CAS No.: 62127-47-3
M. Wt: 294.81 g/mol
InChI Key: JDWNTZIECWWBAO-UHFFFAOYSA-N
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Description

2,2,3-Tribromobutane is an organic compound with the molecular formula C₄H₇Br₃. It is a derivative of butane, where three hydrogen atoms are replaced by bromine atoms at the 2nd and 3rd positions. This compound is known for its significant molecular weight of 294.81 g/mol and is often used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3-Tribromobutane can be synthesized through the bromination of butane. The reaction typically involves the addition of bromine (Br₂) to butane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2,3-Tribromobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3-Tribromobutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,3-tribromobutane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can undergo nucleophilic substitution, elimination, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3-Tribromobutane is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other isomers. Its selective reactivity makes it valuable in targeted synthetic applications and industrial processes .

Properties

IUPAC Name

2,2,3-tribromobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWNTZIECWWBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871446
Record name Butane, 2,2,3-tribromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62127-47-3
Record name 2,2,3-Tribromobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62127-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,2,3-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062127473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,2,3-tribromo-
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Record name Butane, 2,2,3-tribromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3-tribromobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research primarily focuses on the vapor phase bromination of 2-bromobutane. Why is 2,2,3-tribromobutane a significant product in this context, and how does its formation differ from the solution phase reaction?

A1: While the solution phase photobromination of 2-bromobutane yields a relatively controlled product distribution, the vapor phase reaction introduces complexities. This compound, alongside other polybrominated products, becomes more prevalent in the vapor phase, particularly with increasing temperature []. This difference arises from the thermal instability of the β-bromoalkyl radical intermediate. In the vapor phase, this radical can eliminate a bromine atom, forming an alkene. This alkene then participates in further bromination reactions, leading to the observed polybrominated products like this compound. This competing allylic bromination pathway is less significant in the solution phase, explaining the difference in product distribution.

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